molecular formula C22H22ClN3O2 B264500 N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

カタログ番号 B264500
分子量: 395.9 g/mol
InChIキー: TXXZTGQTPGHKPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the quinazoline family and has been found to exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR).

作用機序

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor from phosphorylating downstream signaling molecules. This inhibition of EGFR activity can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has been found to exhibit potent inhibitory activity against EGFR, with an IC50 value of approximately 3 nM. The compound has also been found to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has been found to induce apoptosis in cancer cells, further inhibiting their growth and spread.

実験室実験の利点と制限

One of the main advantages of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide for lab experiments is its specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cell proliferation and other cellular processes. However, one limitation of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are several future directions for research on N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the quinazoline scaffold. Another area of interest is the study of the potential applications of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the potential applications of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide in treating other diseases, such as Alzheimer's disease, warrant further investigation.

合成法

The synthesis of N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide involves the reaction of 4-chlorobenzylamine with 4-oxoquinazoline-3-carboxylic acid in the presence of triethylamine and isobutyl chloroformate. The resulting intermediate is then reacted with cyclohexanecarbonyl chloride to yield N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide. This synthesis method has been optimized to produce high yields of pure N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide.

科学的研究の応用

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has been extensively studied for its potential applications in cancer treatment. The compound has been found to inhibit the activity of EGFR, a receptor that is overexpressed in many types of cancer. By inhibiting EGFR activity, N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide can prevent cancer cells from proliferating and spreading. N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide has also been studied for its potential applications in treating other diseases, such as Alzheimer's disease, where it has been found to reduce amyloid-beta-induced neurotoxicity.

特性

製品名

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

分子式

C22H22ClN3O2

分子量

395.9 g/mol

IUPAC名

N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H22ClN3O2/c23-17-9-11-18(12-10-17)25-21(27)16-7-5-15(6-8-16)13-26-14-24-20-4-2-1-3-19(20)22(26)28/h1-4,9-12,14-16H,5-8,13H2,(H,25,27)

InChIキー

TXXZTGQTPGHKPZ-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl

正規SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。